MK-0752 vs. RO4929097: Comparable In Vitro Aβ40 Reduction Potency with Distinct Clinical Development Profiles
MK-0752 reduces Aβ40 production in human SH-SY5Y cells with an IC50 of 5 nM, which is comparable to the 4 nM IC50 reported for RO4929097 in similar cellular assays [1]. However, these two GSIs demonstrate distinct clinical development trajectories: MK-0752 has been evaluated in breast cancer, pancreatic cancer, and pediatric CNS tumors with established weekly dosing regimens, while RO4929097 has been primarily investigated in melanoma and exhibits different binding modes to γ-secretase as revealed by cryo-EM structural analysis [2][3].
| Evidence Dimension | γ-Secretase inhibition (Aβ40 production) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | RO4929097: IC50 = 4 nM |
| Quantified Difference | 1 nM difference in IC50 (within similar order of magnitude) |
| Conditions | Human SH-SY5Y cell-based Aβ40 assay |
Why This Matters
Selection between MK-0752 and RO4929097 should be driven by disease indication-specific clinical validation and target engagement data rather than marginal differences in in vitro Aβ40 inhibition potency.
- [1] RO4929097. Adooq Bioscience. Gamma-secretase inhibitors comparison. View Source
- [2] Zhou R, et al. Structural basis of human γ-secretase inhibition by anticancer clinical compounds. Nat Struct Mol Biol. 2025;32:719-728. View Source
- [3] Takebe N, et al. Targeting Notch signaling pathway in cancer: clinical development advances and challenges. AACR Journal. Table 1. View Source
